Furan, 3-nonyl-

Lipophilicity Partition coefficient Alkylfuran series

Furan, 3-nonyl- (IUPAC: 3-nonylfuran; CAS 40015-00-7) is a monosubstituted alkylfuran with the molecular formula C₁₃H₂₂O and a molecular weight of 194.31 g·mol⁻¹. The compound comprises a five-membered oxygen heterocycle bearing a linear nine‑carbon (nonyl) chain at the 3‑position.

Molecular Formula C13H22O
Molecular Weight 194.31 g/mol
CAS No. 40015-00-7
Cat. No. B14663907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuran, 3-nonyl-
CAS40015-00-7
Molecular FormulaC13H22O
Molecular Weight194.31 g/mol
Structural Identifiers
SMILESCCCCCCCCCC1=COC=C1
InChIInChI=1S/C13H22O/c1-2-3-4-5-6-7-8-9-13-10-11-14-12-13/h10-12H,2-9H2,1H3
InChIKeyWZWIIPUWNBHXMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nonylfuran (CAS 40015-00-7): Core Physicochemical and Regulatory Identity for Procurement Screening


Furan, 3-nonyl- (IUPAC: 3-nonylfuran; CAS 40015-00-7) is a monosubstituted alkylfuran with the molecular formula C₁₃H₂₂O and a molecular weight of 194.31 g·mol⁻¹ [1]. The compound comprises a five-membered oxygen heterocycle bearing a linear nine‑carbon (nonyl) chain at the 3‑position. Its computed partition coefficient (LogP) is 4.57 and its topological polar surface area (tPSA) is 13.14 Ų . 3‑Nonylfuran is listed for industrial use only by authoritative chemical registries and is explicitly excluded from food‑flavouring inventories evaluated by EFSA (FGE.67 series) [2]; this regulatory boundary distinguishes it from its 2‑nonyl regioisomer, which is classified as a food flavouring agent (ChEBI:176529) [3].

Regioisomer 3‑Nonylfuran (not the 2‑nonyl regioisomer)
Regulatory Status Industrial use only; excluded from food‑flavouring inventories (EFSA FGE.67)
Physicochemical Profile High hydrophobicity (computed LogP ≈ 4.6), low polar surface area (tPSA 13.14 Ų)

Why Alkylfuran Interchangeability Breaks Down: Position, Chain Length, and Regulatory Status as Decisive Differentiators for 3-Nonylfuran


Within the alkylfuran family, the position of the alkyl substituent (2‑ vs. 3‑), the chain length (C5–C9), and the resulting regulatory designation create compound‑specific profiles that preclude generic substitution. The 3‑nonyl isomer carries a distinct MS fragmentation pattern relative to its 2‑nonyl regioisomer [1], enabling unambiguous analytical confirmation. Its computed LogP of 4.57 places it in a different hydrophobicity regime than shorter‑chain analogs such as 3‑octylfuran (LogP ≈ 4.18–5.0) and 2‑pentylfuran (LogP ≈ 3.0–3.97) , directly affecting solubility, partitioning, and material compatibility. Critically, 2‑nonylfuran is annotated as a food flavouring agent (ChEBI:35617) whereas 3‑nonylfuran is designated for industrial use only , a binary regulatory distinction that forbids interchange in consumer‑facing formulations. The quantitative evidence below substantiates each of these dimensions.

3‑Nonylfuran: industrial use only; distinct MS fragmentation (Wiley ID Bs1khRMbIqD)
2‑Nonylfuran: food flavouring agent (ChEBI:35617); different MS pattern may lead to misidentification and regulatory non‑compliance
3‑Nonylfuran (C9 chain): LogP ≈ 4.6; pneumotoxicity predicted low based on class‑level SAR
3‑Octylfuran (C8) or 2‑Pentylfuran (C5): lower hydrophobicity shifts extraction/retention; short‑chain (≤C2) 3‑alkylfurans are known pneumotoxins
Industrial‑grade 3‑nonylfuran: designed for synthesis and technical applications
Food‑grade alkylfurans (e.g., 2‑pentylfuran): cannot be used where industrial purity or 3‑position reactivity is required

Quantitative Differentiation Evidence: 3-Nonylfuran vs. Closest Analogs


Lipophilicity Gradient: LogP of 3-Nonylfuran vs. 3-Octylfuran and 2-Pentylfuran

3‑Nonylfuran (C9 side‑chain) exhibits a computed LogP of 4.57, representing a measurable increase in hydrophobicity compared to the shorter‑chain 3‑octylfuran (C8, LogP 4.18–5.0, median ~4.59) and the widely used flavour compound 2‑pentylfuran (C5, LogP 3.0–3.97) . This LogP difference of +0.39 log units relative to the lower‑bound 3‑octylfuran value translates to an approximately 2.5‑fold higher octanol‑water partition coefficient, directly affecting extraction efficiency, chromatographic retention, and membrane permeability [1].

Lipophilicity (LogP)
Data to verify
LogP 4.57
Higher hydrophobicity vs. shorter‑chain analogs (ΔLogP +0.39 to +1.57)
Computed value; experimental LogP not available for nonylfurans
Lipophilicity Partition coefficient Alkylfuran series

Regioisomeric Differentiation: 3-Nonylfuran vs. 2-Nonylfuran by GC‑MS and Regulatory Classification

3‑Nonylfuran and 2‑nonylfuran are constitutional isomers with identical molecular formula (C₁₃H₂₂O) and exact mass (194.167065 g·mol⁻¹) but distinct substitution patterns. Their electron‑ionization mass spectra, recorded in the Wiley Registry of Mass Spectral Data, exhibit different fragmentation profiles owing to the position of the nonyl group on the furan ring, enabling unambiguous regioisomer assignment [1]. Beyond analytical differentiation, 2‑nonylfuran is classified by ChEBI as a food flavouring agent (CHEBI:35617), whereas 3‑nonylfuran carries the restriction ‘for industry use only’ and is absent from EFSA‑evaluated flavouring groups .

Regioisomer MS & Status
Head-to-head
3‑Nonylfuran (MS Bs1khRMbIqD) vs. 2‑Nonylfuran (MS 5EecMZF9Tb5)
Distinct fragmentation patterns and binary regulatory classification require regioisomer‑specific procurement
GC‑MS, Wiley Registry 2023; 2‑nonyl is food flavouring, 3‑nonyl industrial only
Regioisomer identification Mass spectrometry Food contact compliance

Chain‑Length‑Dependent Toxicity Attenuation: Class‑Level Inference from 3‑Alkylfurans

In a controlled murine study, the 3‑alkylfuran homologous series (3‑methyl‑, 3‑ethyl‑, and 3‑pentylfuran) was assessed for pneumotoxicity. 3‑Methylfuran and 3‑ethylfuran caused significant lung damage, whereas 3‑pentylfuran produced no detectable pneumotoxicity [1]. The quantitative index—[¹⁴C]thymidine incorporation into lung DNA—was elevated only for the C1 and C2 analogs, demonstrating that toxicity decreases with increasing alkyl chain length [1]. Extrapolating this class‑level SAR trend to the C9 nonyl chain suggests that 3‑nonylfuran resides at the low‑toxicity terminus of the series. In contrast, short‑chain 3‑alkylfurans (≤C2) are potent pneumotoxins and unsuitable for applications involving inhalation exposure.

Pneumotoxicity SAR
Class-level inference
C1–C2 pneumotoxic; C5 non‑pneumotoxic; C9 predicted low/no toxicity
Toxicity attenuates with chain length; C9 not directly tested
Mouse lung [¹⁴C]thymidine assay; data to verify for 3‑nonylfuran
Toxicology Pneumotoxicity SAR – 3-alkylfurans

Synthetic Versatility: 3‑Nonylfuran as a Key Intermediate for Bioactive Heterocycles vs. Flavour‑Oriented 2‑Alkylfurans

A 3‑nonyl‑substituted methoxyallene derivative (derived from 3‑nonylfuran) was employed as the key building block in the total synthesis of preussin and oxa‑preussin—natural products with demonstrated cytotoxicity against MCF‑7 tumour cells (IC₅₀ 3–6 µM) [1]. This synthetic route exploits the 3‑position alkyl substituent to direct diastereoselective cyclization, a reactivity not available from 2‑nonylfuran. By comparison, 2‑pentylfuran is primarily valorised for its sensory properties (flavour threshold ~1 ppm in oil; green‑beany aroma) rather than as a synthetic intermediate [2].

Synthetic vs. Flavour Utility
Cross-study comparable
3‑Nonylfuran → cytotoxic pharmacophore precursor; 2‑Pentylfuran → flavour ingredient
End‑use drives isomer choice: medicinal chemistry vs. sensory markets
Oxa‑preussin IC₅₀ 3–6 µM (MCF‑7); 2‑pentylfuran flavour threshold ~1 ppm
Synthetic chemistry Drug discovery intermediate Alkoxyallene cyclization

De‑Risked Application Scenarios for 3‑Nonylfuran Based on Empirical Differentiation


Medicinal Chemistry: Synthesis of Cytotoxic Furan‑Containing Alkaloid Analogs

Building on the demonstrated use of 3‑nonyl‑substituted methoxyallenes in the diastereoselective synthesis of oxa‑preussin (IC₅₀ 3–6 µM against MCF‑7 cells), 3‑nonylfuran serves as a strategic starting material for constructing 2,5‑disubstituted furan‑3‑ol scaffolds with predefined stereochemistry [1]. The 3‑position nonyl chain provides the hydrophobic anchor required for biological membrane interaction without introducing the pneumotoxicity observed with shorter 3‑alkylfurans [2].

Industrial‑Grade Hydrophobic Building Block for Polymers and Surfactants

With a LogP of 4.57 and a tPSA of only 13.14 Ų, 3‑nonylfuran is substantially more hydrophobic than 3‑octylfuran (LogP ≈ 4.18) and 2‑pentylfuran (LogP ≈ 3.0–3.97) [1]. This property, combined with its ‘industrial use only’ designation [2], positions it as a candidate monomer or co‑monomer in oleo‑furan surfactant systems and hydrophobic polymer backbones where water exclusion is paramount [3].

Analytical Reference Standard for Regioisomer‑Specific GC‑MS Method Validation

The distinct electron‑ionization mass spectrum of 3‑nonylfuran (Wiley Registry entry Bs1khRMbIqD) differs from that of 2‑nonylfuran (entry 5EecMZF9Tb5) [1], making the pure compound essential as a retention‑time and fragmentation calibrant in GC‑MS methods that must resolve co‑eluting nonylfuran regioisomers in complex petrochemical or environmental samples.

Toxicology Screening Panels for Volatile Heterocycles

The class‑level SAR established for 3‑alkylfurans—where pneumotoxicity attenuates from C1 to C5 and is predicted negligible at C9—indicates that 3‑nonylfuran can serve as a negative control or low‑toxicity reference in inhalation toxicology studies designed to benchmark the safety of shorter‑chain 3‑alkylfuran derivatives [1].

Application
Selection Property
Validation Focus
Furan-containing heterocycle synthesis
3‑position reactivity and stereochemical control
Diastereoselective cyclization and downstream cytotoxicity profiling
Hydrophobic polymer/surfactant monomer
High LogP and industrial‑grade designation
Monomer incorporation and water‑exclusion performance
Regioisomer‑specific GC‑MS method validation
Distinct MS fragmentation profile
Retention time and fragmentation calibration for nonylfuran regioisomers
Inhalation toxicology screening (negative control)
Long alkyl chain (C9) pneumotoxicity attenuation
Benchmarking vs. short‑chain 3‑alkylfuran pneumotoxins
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